Tert-butyl 3-oxopropanoate

概要

説明

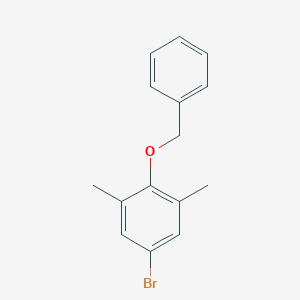

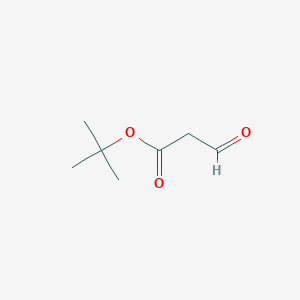

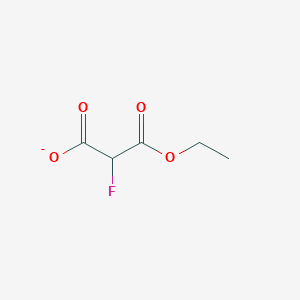

Tert-butyl 3-oxopropanoate is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . It is a liquid at room temperature and is stored in an inert atmosphere, under -20°C .

Synthesis Analysis

Tert-butyl 3-oxopropanoate can be synthesized by reacting malonic acid and tert-butanol as raw materials . Various reaction conditions have been reported, including the use of triethylamine in methanol at ambient temperature .

Molecular Structure Analysis

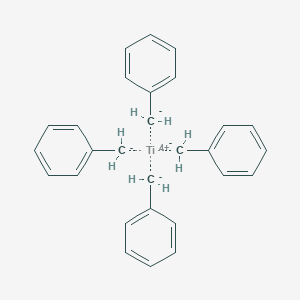

The InChI code for Tert-butyl 3-oxopropanoate is 1S/C7H12O3/c1-7(2,3)10-6(9)4-5-8/h5H,4H2,1-3H3 . This indicates that the molecule consists of seven carbon atoms, twelve hydrogen atoms, and three oxygen atoms .

Chemical Reactions Analysis

Tert-butyl 3-oxopropanoate can participate in various chemical reactions. For instance, it can undergo gold-catalyzed [4+3] and [4+4]-annulation reactions with epoxides and oxetanes to yield seven- or eight-membered oxacyclic products .

Physical And Chemical Properties Analysis

Tert-butyl 3-oxopropanoate is a liquid at room temperature . It is stored in an inert atmosphere, under -20°C . The exact values for density, boiling point, and melting point are not available in the retrieved documents .

科学的研究の応用

Catalytic Asymmetric Synthesis : Tert-butyl 3-oxopropanoate is used in the asymmetric synthesis of tert-butyl 3,3-diarylpropanoates, which are valuable building blocks. This process involves the asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters, yielding products with high enantioselectivities (Paquin et al., 2005).

Biosynthesis Applications : It plays a critical role in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin. Carbonyl reductase exhibits high activity towards tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate for synthesizing this compound, and modifications to the biosynthesis process have been explored for enhanced yield and efficiency (Liu et al., 2018).

Synthesis of 5-Oxo Peroxides : Tert-butyl 3-oxopropanoate is involved in the synthesis of 5-oxo peroxides through iron-catalyzed ring-opening reactions of cyclopropanols. This method allows the incorporation of a peroxy unit and a β-carbonyl fragment across a C═C double bond (Lou et al., 2021).

Corrosion Protection Studies : In the context of corrosion protection, tert-butyl 3-oxopropanoate derivatives are evaluated as corrosion inhibitors for carbon steel in acidic solutions. Their effectiveness is assessed using electrochemical techniques, UV-visible spectrometry, and surface morphology studies (Faydy et al., 2019).

Medicinal Chemistry : It is also examined in medicinal chemistry for the modification of bioactive compounds. The incorporation of the tert-butyl group in compounds can affect their properties, such as lipophilicity and metabolic stability, leading to the exploration of alternative substituents (Westphal et al., 2015).

Advanced Oxidation Technologies : Tert-butyl 3-oxopropanoate is also relevant in the degradation of fuel oxygenates in aqueous solutions using advanced oxidation technologies. This involves the study of the removal of tert-butanol and tert-butyl formate as by-products of oxidation processes (Mehrjouei et al., 2012).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Tert-butyl 3-oxopropanoate is a chemical compound with the molecular formula C7H12O3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s structurally similar to tert-butanol , which has been shown to interact with several targets including Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, and others

Biochemical Pathways

It’s known that the compound can participate in controlled ring-opening polymerization to produce well-defined peptoid-based polyacids . This suggests that it may play a role in polymer synthesis pathways.

Pharmacokinetics

The compound is typically stored in an inert atmosphere and under -20°C, suggesting that it may have specific stability requirements

Result of Action

It’s known that the compound can participate in controlled ring-opening polymerization to produce well-defined peptoid-based polyacids . This suggests that it may have applications in the synthesis of polymers.

Action Environment

The action of Tert-butyl 3-oxopropanoate may be influenced by environmental factors such as temperature and atmospheric conditions. The compound is typically stored in an inert atmosphere and under -20°C, suggesting that it may have specific stability requirements

特性

IUPAC Name |

tert-butyl 3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(2,3)10-6(9)4-5-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXQBXDUGONRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-oxopropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12,13-Dihydro-3,9-dihydroxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B168532.png)